(S)-2-Phenethylpiperazine

Übersicht

Beschreibung

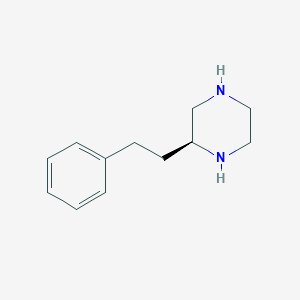

(S)-2-Phenethylpiperazine is a chiral compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Phenethylpiperazine typically involves the reaction of phenethylamine with piperazine under specific conditions. One common method is the reductive amination of phenylacetaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Phenethylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

a. Antidepressant Activity

(S)-2-Phenethylpiperazine has been studied for its potential antidepressant effects. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), which is crucial for the treatment of depression and anxiety disorders. Studies have shown that compounds with similar structures can enhance serotonin levels in the brain, potentially leading to improved mood and emotional stability .

b. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

c. Analgesic Properties

Research indicates that this compound exhibits analgesic effects, which could be beneficial in pain management therapies. Its mechanism of action may involve modulation of pain pathways in the central nervous system .

Chemical and Biological Research

a. Chemical Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its ability to undergo further chemical transformations makes it valuable in drug development processes .

b. Receptor Interaction Studies

The compound is utilized in studies investigating its interaction with various neurotransmitter receptors, including dopamine and serotonin receptors. Understanding these interactions helps elucidate the mechanisms underlying mood regulation and other neurological functions .

Case Studies

Wirkmechanismus

The mechanism of action of (S)-2-Phenethylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylethylamine: A naturally occurring monoamine that acts as a central nervous system stimulant.

N-Benzylpiperazine: A synthetic compound with stimulant properties.

1-(3-Trifluoromethylphenyl)piperazine: A compound with potential antidepressant and anxiolytic effects.

Uniqueness

(S)-2-Phenethylpiperazine is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. The specific stereochemistry of this compound can influence its interaction with molecular targets, leading to distinct pharmacological profiles.

Biologische Aktivität

(S)-2-Phenethylpiperazine (PEP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of PEP, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the following chemical structure:

- Molecular Formula: CHN

- Molecular Weight: 194.29 g/mol

- CAS Number: 21093511

The compound's structure contributes to its lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.

PEP exerts its biological effects primarily through interactions with various neurotransmitter systems. Key mechanisms include:

- Dopamine Receptor Modulation: PEP acts as a partial agonist at dopamine D2 receptors, influencing dopaminergic signaling pathways associated with mood regulation and psychostimulant effects.

- Serotonin Receptor Interaction: It also interacts with serotonin receptors (5-HT), potentially modulating mood and anxiety-related behaviors.

- Antimicrobial Activity: Recent studies have indicated that PEP exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

1. Neuropharmacological Effects

PEP has been studied for its potential neuropharmacological effects, particularly in the treatment of psychiatric disorders. Research indicates that PEP may help alleviate symptoms of depression and anxiety through its action on serotonin and dopamine pathways.

2. Antimicrobial Activity

Recent investigations into the antimicrobial properties of PEP have shown promising results:

- Bacterial Inhibition: PEP demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) ranged from 15.62 to 250 µg/mL depending on the strain tested.

- Fungal Activity: Preliminary data suggest that PEP may also inhibit certain fungal strains, although further research is needed to confirm these effects.

3. Cytotoxicity Studies

Cytotoxicity assessments have revealed that PEP exhibits low toxicity towards mammalian cell lines at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic use.

Data Tables

| Biological Activity | Target Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.62 | 31.25 |

| Antibacterial | Enterococcus faecalis | 31.25 | 62.50 |

| Antifungal | Candida albicans | 125 | 250 |

Case Study 1: Neuropharmacological Effects in Animal Models

A study conducted on rodent models evaluated the antidepressant-like effects of PEP. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect comparable to established SSRIs.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of PEP against multi-drug resistant strains of bacteria. The findings revealed that PEP not only inhibited growth but also exhibited bactericidal properties, making it a candidate for further development as an antimicrobial agent.

Eigenschaften

IUPAC Name |

(2S)-2-(2-phenylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-14H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTXUSHWBSBIAT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660830 | |

| Record name | (2S)-2-(2-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612502-28-0 | |

| Record name | (2S)-2-(2-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.